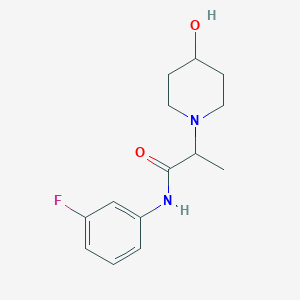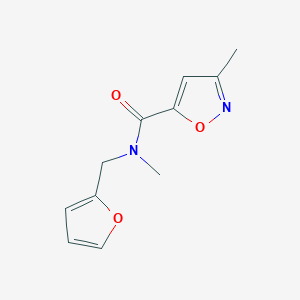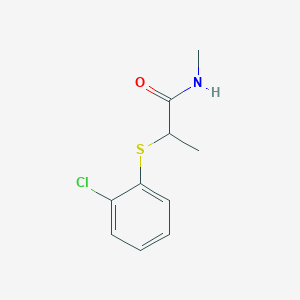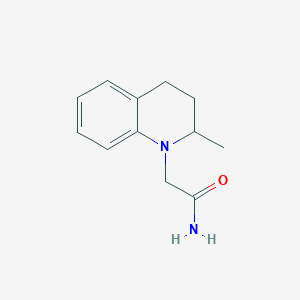
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C14H19FN2O2.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves its interaction with the dopamine transporter. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects, including increased dopamine levels in the brain, analgesic properties, and potential therapeutic applications for drug addiction and pain management. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to have some side effects, including increased heart rate and blood pressure, which should be taken into consideration when conducting lab experiments.
実験室実験の利点と制限
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential therapeutic applications. However, N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide also has some limitations, including its complex synthesis process and potential side effects.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, including further studies on its potential therapeutic applications for drug addiction and pain management. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide could provide valuable insights into its mechanism of action and potential side effects. Finally, studies on the structure-activity relationship of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide and its analogs could lead to the development of new and more potent compounds with potential therapeutic applications.
Conclusion:
In conclusion, N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor, making it a potential candidate for studies on drug addiction and pain management. While N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, it also has some limitations, including its complex synthesis process and potential side effects. Future research on N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide could provide valuable insights into its mechanism of action and potential therapeutic applications.
合成法
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. This intermediate is then reacted with 4-hydroxypiperidine to form N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. The synthesis of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been used in various scientific research studies, including studies on the central nervous system, drug addiction, and pain management. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has led to its use in studies on drug addiction and its potential therapeutic applications. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to have analgesic properties, making it a potential candidate for pain management research.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10(17-7-5-13(18)6-8-17)14(19)16-12-4-2-3-11(15)9-12/h2-4,9-10,13,18H,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKOOMGWUHSEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)








![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)

